molecular formula C19H30ClNO B14381476 N-Benzyl-N-{2-[(2-chlorocyclohexyl)oxy]ethyl}butan-1-amine CAS No. 90166-97-5

N-Benzyl-N-{2-[(2-chlorocyclohexyl)oxy]ethyl}butan-1-amine

Cat. No.: B14381476
CAS No.: 90166-97-5
M. Wt: 323.9 g/mol
InChI Key: AZPZQZASVPHXHB-UHFFFAOYSA-N
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Description

N-Benzyl-N-{2-[(2-chlorocyclohexyl)oxy]ethyl}butan-1-amine is a complex organic compound that belongs to the class of amines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-{2-[(2-chlorocyclohexyl)oxy]ethyl}butan-1-amine typically involves multiple steps:

    Formation of the Chlorocyclohexyl Intermediate: The initial step involves the chlorination of cyclohexanol to form 2-chlorocyclohexanol.

    Etherification: The 2-chlorocyclohexanol is then reacted with an appropriate alkylating agent to form the 2-[(2-chlorocyclohexyl)oxy]ethyl intermediate.

    Amine Formation: The final step involves the reaction of the intermediate with benzylamine and butan-1-amine under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-{2-[(2-chlorocyclohexyl)oxy]ethyl}butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the chlorocyclohexyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH).

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

N-Benzyl-N-{2-[(2-chlorocyclohexyl)oxy]ethyl}butan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-N-{2-[(2-chlorocyclohexyl)oxy]ethyl}butan-1-amine involves its interaction with specific molecular targets. The benzyl group can participate in π-π interactions, while the amine group can form hydrogen bonds with biological molecules. The chlorocyclohexyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-2-phenethylamine: Shares the benzyl and amine groups but lacks the chlorocyclohexyl and butan-1-amine moieties.

    N-Benzyl-2C-B: A designer drug with a similar benzyl group but different functional groups.

Uniqueness

N-Benzyl-N-{2-[(2-chlorocyclohexyl)oxy]ethyl}butan-1-amine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorocyclohexyl group differentiates it from other benzylamines, potentially enhancing its reactivity and biological activity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

90166-97-5

Molecular Formula

C19H30ClNO

Molecular Weight

323.9 g/mol

IUPAC Name

N-benzyl-N-[2-(2-chlorocyclohexyl)oxyethyl]butan-1-amine

InChI

InChI=1S/C19H30ClNO/c1-2-3-13-21(16-17-9-5-4-6-10-17)14-15-22-19-12-8-7-11-18(19)20/h4-6,9-10,18-19H,2-3,7-8,11-16H2,1H3

InChI Key

AZPZQZASVPHXHB-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCOC1CCCCC1Cl)CC2=CC=CC=C2

Origin of Product

United States

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